molecular formula C13H9F3N2OS B2439428 N'-[3-(trifluoromethyl)benzylidene]-2-thiophenecarbohydrazide CAS No. 329698-66-0

N'-[3-(trifluoromethyl)benzylidene]-2-thiophenecarbohydrazide

Cat. No.: B2439428
CAS No.: 329698-66-0
M. Wt: 298.28
InChI Key: CGZLYDWQNPQBEA-CAOOACKPSA-N
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Description

N’-[3-(trifluoromethyl)benzylidene]-2-thiophenecarbohydrazide is a chemical compound with the molecular formula C13H9F3N2OS It is known for its unique structure, which includes a trifluoromethyl group attached to a benzylidene moiety and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(trifluoromethyl)benzylidene]-2-thiophenecarbohydrazide typically involves the condensation reaction between 3-(trifluoromethyl)benzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

While specific industrial production methods for N’-[3-(trifluoromethyl)benzylidene]-2-thiophenecarbohydrazide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N’-[3-(trifluoromethyl)benzylidene]-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[3-(trifluoromethyl)benzylidene]-2-thiophenecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-[3-(trifluoromethyl)benzylidene]-2-thiophenecarbohydrazide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards these targets. Additionally, the thiophene ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[3-(trifluoromethyl)benzylidene]-2-thiophenecarbohydrazide is unique due to the position of the trifluoromethyl group on the benzylidene moiety. This specific positioning can influence the compound’s reactivity and binding properties, making it distinct from its analogs. The trifluoromethyl group at the 3-position can enhance the compound’s lipophilicity and metabolic stability, which are desirable traits in drug development .

Properties

IUPAC Name

N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2OS/c14-13(15,16)10-4-1-3-9(7-10)8-17-18-12(19)11-5-2-6-20-11/h1-8H,(H,18,19)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZLYDWQNPQBEA-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=NNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=N/NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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